Epi-Lacosamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epi-Lacosamide-d3 is a deuterated analogue of Epi-Lacosamide, which is an impurity of Lacosamide. Lacosamide is a medication used for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties, which are beneficial in various analytical and pharmacokinetic studies.
Safety and Hazards
Zukünftige Richtungen
Lacosamide, the parent drug of Epi-Lacosamide-d3, has been approved for treating localization-related epilepsy . It has been suggested that appropriate lacosamide dosing regimens in critically ill patients receiving continuous renal replacement therapy (CRRT) should be studied . This could be a potential future direction for this compound as well.
Wirkmechanismus
Target of Action
Epi-Lacosamide-d3, like its parent compound Lacosamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for antiepileptic drugs .
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This unique mode of interaction results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability, without affecting physiological function .
Biochemical Pathways
The enhancement of slow inactivation of sodium channels by this compound leads to the stabilization of hyperexcitable neuronal membranes. This stabilization inhibits sustained repetitive neuronal firing, which is a characteristic feature of seizures . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of this compound is consistent in healthy subjects and across different patient populations studied . It is eliminated from plasma with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of seizure frequency . By selectively enhancing the slow inactivation of sodium channels, this compound stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . This leads to a decrease in the frequency and severity of seizures.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound can be affected by the patient’s renal function, as it is excreted via the kidneys Therefore, care should be taken when using this compound in patients with renal impairment
Biochemische Analyse
Biochemical Properties
Epi-Lacosamide-d3 interacts with various biomolecules, primarily enzymes and proteins, within the body. Its primary mechanism of action involves selectively enhancing sodium channel slow inactivation . This unique interaction results in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism of action. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . The elimination of this compound from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly absorbed and eliminated from the body via dual pathways: renal elimination of unchanged drug and metabolic degradation of the drug . Approximately 40% of the dose is eliminated in the urine as unchanged active drug .
Subcellular Localization
It is likely that this compound, like Lacosamide, interacts with voltage-gated sodium channels in the neuronal membranes
Vorbereitungsmethoden
The synthesis of Epi-Lacosamide-d3 involves several steps to ensure high chemical and chiral purity. One of the methods includes the use of phosphoric acid as a counterion to enhance the purity of the key intermediate . The preparation process is carried out under mild conditions, resulting in a high overall yield of the compound . Industrial production methods often involve the use of ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the quantitative determination of Lacosamide and its metabolites .
Analyse Chemischer Reaktionen
Epi-Lacosamide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile and formic acid . The major products formed from these reactions are typically analyzed using chromatography techniques to ensure the desired purity and stability .
Wissenschaftliche Forschungsanwendungen
Epi-Lacosamide-d3 is widely used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as an internal standard for the quantification of Lacosamide by gas chromatography or liquid chromatography-mass spectrometry . Additionally, it is used in metabolic research to study metabolic pathways in vivo in a safe manner. The compound is also employed in environmental and clinical diagnostic research.
Vergleich Mit ähnlichen Verbindungen
Epi-Lacosamide-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include Lacosamide-13C, D3, which is also used as an internal standard in pharmacokinetic research . Other related compounds include Levetiracetam-D6 and Lamotrigine-13C, 15N4, which are used in similar analytical applications .
Eigenschaften
CAS-Nummer |
1795786-76-3 |
---|---|
Molekularformel |
C₁₃H₁₅D₃N₂O₃ |
Molekulargewicht |
253.31 |
Synonyme |
(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide; (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.